(R,R)-琥珀酸索利芬那辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

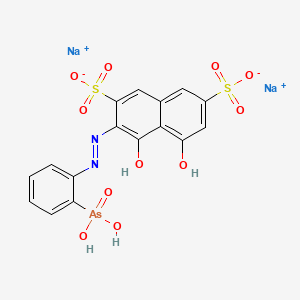

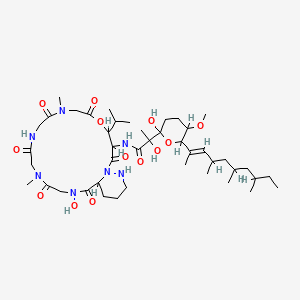

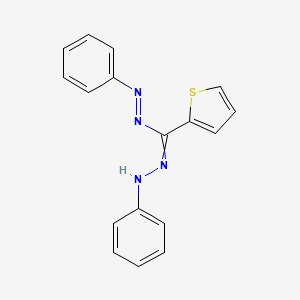

(R,R)-Solifenacin succinate is a synthetic antimuscarinic drug used in the treatment of overactive bladder (OAB). It is a selective M3 muscarinic receptor antagonist, meaning it blocks the action of acetylcholine, the neurotransmitter that is responsible for the contraction of smooth muscle in the bladder. By blocking the action of acetylcholine, (R,R)-solifenacin succinate can reduce the frequency of urge urinary incontinence and reduce the frequency of urination. It is also known to reduce abdominal discomfort and improve the quality of life for those with OAB.

科学研究应用

脂解增强

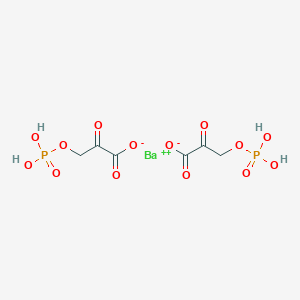

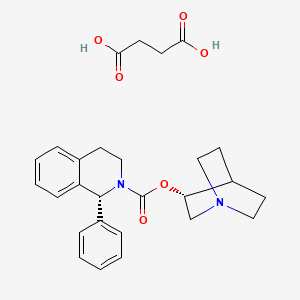

琥珀酸,是琥珀酸索利芬那辛的组成部分,已被发现能显著增强脂肪组织中的脂解 {svg_1}. 这种增强作用在皮下和内脏脂肪组织中均有观察到 {svg_2}. 脂生成相关基因的表达保持不变,表明琥珀酸的作用是脂解过程特有的 {svg_3}.

肥胖干预

琥珀酸补充剂因其在肥胖干预中的潜力而被研究 {svg_4}. 研究发现,琥珀酸补充剂能显著降低皮下脂肪组织和甘油三酯含量 {svg_5}. 然而,值得注意的是,虽然琥珀酸对肥胖发病机制具有潜在的益处,但它不能有效降低体重 {svg_6}.

产热刺激

琥珀酸补充剂还被发现通过刺激Ucp1和Cidea的表达来增强棕色脂肪组织(BAT)的活性 {svg_7}. 这表明琥珀酸可能在产热中发挥作用,产热是生物体产热的过程 {svg_8}.

血管生成促进

琥珀酸已被发现通过对G蛋白偶联受体91(GPR91)的类激素作用来影响血管生成和新生血管形成 {svg_9}. 一项研究发现,琥珀酸注射促进缺血后更早的血管生成,从而导致更有效的血管再造,进而获得更好的功能恢复 {svg_10}.

生物塑料生产

琥珀酸现在很大程度上通过发酵从可再生资源中获得 {svg_11}. 它因其特性而在生物塑料行业需求旺盛 {svg_12}. 然而,与传统塑料相比,聚丁烯琥珀酸酯(PBS),一种由琥珀酸制成的生物塑料,仍然非常昂贵 {svg_13}.

癌症研究

琥珀酸-GPR91信号的促癌作用最近得到认可 {svg_14}. 这些作用包括诱导上皮间质转化、迁移和肺癌细胞的转移扩散以及免疫抑制作用 {svg_15}. GPR91参与肿瘤血管生成也被提出 {svg_16}.

作用机制

安全和危害

Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .

未来方向

There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .

属性

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-UMIAIAFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862207-70-3 |

Source

|

| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。